molecular formula C24H18N2O3 B270311 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one

6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one

カタログ番号 B270311
分子量: 382.4 g/mol
InChIキー: SRPHKODYOCFTBG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one, also known as GSK690693, is a small molecule inhibitor that targets the protein kinase B (PKB), also known as Akt. This molecule has been extensively studied due to its potential applications in cancer treatment and other diseases.

作用機序

6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one inhibits Akt activity by binding to the ATP-binding site of the kinase domain, thereby preventing its activation. Akt plays a key role in cell survival and proliferation by phosphorylating various downstream targets, including mTOR, GSK-3β, and FOXO transcription factors. Inhibition of Akt activity by 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one leads to decreased phosphorylation of these targets, resulting in inhibition of cell survival and proliferation.
Biochemical and Physiological Effects:
6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, as mentioned earlier. In addition, 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is a key process in tumor growth and metastasis. 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.

実験室実験の利点と制限

One advantage of 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one is its specificity for Akt, which allows for targeted inhibition of this protein kinase. However, one limitation is its potential toxicity, as inhibition of Akt activity can also affect normal cells and lead to adverse effects. In addition, 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has poor solubility in water, which can limit its use in certain experimental settings.

将来の方向性

There are several potential future directions for the study of 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one. One direction is the development of more potent and selective Akt inhibitors, which can improve the efficacy and reduce the toxicity of these inhibitors. Another direction is the investigation of the role of Akt in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the combination of Akt inhibitors with other targeted therapies, such as immune checkpoint inhibitors, may provide a more effective treatment strategy for cancer.

合成法

The synthesis of 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-chloro-4-methylbenzonitrile with 2-furanylboronic acid in the presence of a palladium catalyst to form 4-(2-furyl)-4-methylbenzonitrile. This intermediate is then reacted with 2-bromo-6-(4-methylphenyl)pyridine in the presence of a base to form the desired product, 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one.

科学的研究の応用

6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential applications in cancer treatment. Akt is a key player in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells. Inhibition of Akt activity by 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and pancreatic cancer cells. 6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one has also been studied for its potential applications in other diseases, such as diabetes and Alzheimer's disease.

特性

製品名

6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one

分子式

C24H18N2O3

分子量

382.4 g/mol

IUPAC名

6-[4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C24H18N2O3/c1-15-4-6-16(7-5-15)19-12-18(22-3-2-10-28-22)13-20(25-19)17-8-9-23-21(11-17)26-24(27)14-29-23/h2-13H,14H2,1H3,(H,26,27)

InChIキー

SRPHKODYOCFTBG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC=CO3)C4=CC5=C(C=C4)OCC(=O)N5

正規SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC=CO3)C4=CC5=C(C=C4)OCC(=O)N5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。